molecular formula C17H16O5 B593535 Sophoracarpan A CAS No. 1674359-82-0

Sophoracarpan A

Cat. No.: B593535
CAS No.: 1674359-82-0
M. Wt: 300.31
InChI Key: VDHFFCPQILOKFG-ULQDDVLXSA-N
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Description

Sophoracarpan A is a natural pterocarpan compound isolated from the plant species Sophora tomentosa L., which belongs to the Fabaceae family . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Sophoracarpan A involves the use of ortho- and para-quinone methide chemistry. The synthesis starts from a common intermediate, which undergoes several steps including cyclization and reduction to form the final pterocarpan structure .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically from the roots of Sophora tomentosa L. .

Chemical Reactions Analysis

Types of Reactions: Sophoracarpan A can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sophoracarpan A involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the synthesis of RNA and DNA in bacterial cells, leading to changes in cell morphology and function . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Sophoracarpan A is structurally similar to other pterocarpans such as medicarpin and kushecarpin A. it is unique in its specific stereochemistry and biological activities . Other similar compounds include:

This compound stands out due to its distinct chemical structure and the breadth of its potential biological activities.

Properties

IUPAC Name

(6S,6aS,11aR)-6,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-19-10-4-6-11-14(8-10)21-16-12-5-3-9(18)7-13(12)22-17(20-2)15(11)16/h3-8,15-18H,1-2H3/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHFFCPQILOKFG-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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